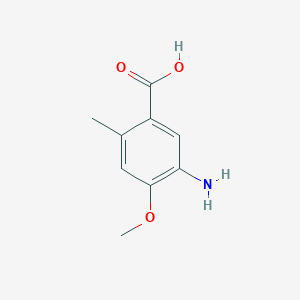

5-Amino-4-methoxy-2-methylbenzoic acid

Description

Significance in Organic and Medicinal Chemistry Research Contexts

Substituted benzoic acids are fundamental building blocks, or synthons, in organic synthesis. The functional groups attached to the benzene (B151609) ring—in this case, an amino, a methoxy (B1213986), and a methyl group—provide reactive sites for a wide array of chemical transformations. The amino group can be diazotized to introduce other functional groups or can act as a nucleophile, while the carboxylic acid group is amenable to esterification and amidation.

In medicinal chemistry, the aminobenzoic acid scaffold is a common feature in many biologically active molecules. For instance, the methyl ester of a related isomer, 5-Amino-2-methoxy-benzoic acid, is noted as a versatile intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic medications. chemimpex.com The specific substitution pattern of 5-Amino-4-methoxy-2-methylbenzoic acid makes it a potential precursor for creating complex, poly-functionalized molecules for screening in drug discovery programs.

Overview of Structurally Related Benzoic Acid Derivatives in Scientific Literature

The scientific importance of the this compound structure can be illuminated by examining its isomers and related derivatives, which have been subjects of detailed research.

Isomers and Closely Related Analogs: The positioning of functional groups around the benzene ring dramatically influences a molecule's properties and biological activity. For example, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid is a key intermediate in the synthesis of the antipsychotic drug amisulpride. google.com This highlights how the core aminobenzoic acid structure can be elaborated to produce potent pharmaceuticals. Similarly, the methyl ester of 5-Amino-2-methoxy-benzoic acid is used in biochemical research involving enzyme inhibition and protein interaction studies. chemimpex.com

Derivatives with Minor Structural Changes: Replacing one functional group can lead to entirely different applications. 4-Amino-5-chloro-2-methoxybenzoic acid , where the methyl group is absent and a chloro group is in the 5-position, is a well-documented precursor for synthesizing potent and selective 5-HT₄ receptor agonists and antagonists, which have applications in gastrointestinal motility disorders. acs.orggoogle.com

Simpler Structural Precursors: Even simpler related molecules have significant roles. 5-Amino-2-methylbenzoic acid , which lacks the methoxy group, is used in peptide synthesis. sigmaaldrich.comnih.gov Its isomer, 4-Amino-2-methylbenzoic acid , also finds application in this area. sigmaaldrich.com The synthesis of these amino-derivatives often proceeds through the reduction of a corresponding nitro-compound, such as 2-methyl-4-nitrobenzoic acid . google.com

The study of these related compounds underscores the versatility of the substituted benzoic acid framework. The specific combination of electron-donating (amino, methoxy, methyl) and electron-withdrawing (carboxylic acid) groups in this compound suggests its potential utility as a specialized chemical intermediate, even if it is not as commonly cited as its structural relatives.

Table 2: Research Context of Structurally Related Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Documented Significance |

|---|---|---|---|

| 4-Amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | Precursor for 5-HT₄ receptor agonists/antagonists. acs.orgbldpharm.com |

| 5-Amino-2-methylbenzoic acid | C₈H₉NO₂ | 151.16 | Used in peptide synthesis. sigmaaldrich.comnist.gov |

| 2-Amino-5-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | Synthesized via hydrogenation of its nitro-precursor. |

| 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid | C₁₀H₁₃NO₅S | 275.28 | Key intermediate for the antipsychotic drug amisulpride. google.com |

| 4-Amino-2-methylbenzoic acid | C₈H₉NO₂ | 151.16 | Used in solution phase peptide synthesis. sigmaaldrich.com |

| 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | C₈H₁₁NO₄S | 217.24 | A sulfonic acid analog of the primary compound. bldpharm.com |

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 2-Amino-5-methoxybenzoic acid |

| 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid |

| 4-Amino-2-methylbenzoic acid |

| 4-Amino-5-chloro-2-methoxybenzoic acid |

| 4-Amino-5-methoxy-2-methylbenzenesulfonic acid |

| 5-Amino-2-methoxy-benzoic acid methyl ester |

| 5-Amino-2-methylbenzoic acid |

| Amisulpride |

| 2-methyl-4-nitrobenzoic acid |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

5-amino-4-methoxy-2-methylbenzoic acid |

InChI |

InChI=1S/C9H11NO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |

InChI Key |

SKPRIILLFUULSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)N)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Amino 4 Methoxy 2 Methylbenzoic Acid

Established Synthetic Routes and Reaction Pathways

The synthesis of substituted benzoic acids like 5-Amino-4-methoxy-2-methylbenzoic acid often involves multi-step approaches that require careful control over reaction conditions to achieve the desired product with high yield and purity.

Multi-Step Approaches to Benzoic Acid Derivatives

The creation of complex benzoic acid derivatives is rarely a single-step affair. truman.edu Instead, chemists employ multi-step syntheses, a series of sequential reactions that gradually build the target molecule. truman.eduscribd.com Common starting materials for such syntheses include readily available substituted alkylbenzenes. google.com A frequent initial step involves the oxidation of an alkyl group on the benzene (B151609) ring to a carboxylic acid. truman.eduyoutube.com For instance, toluene (B28343) can be oxidized to benzoic acid. youtube.com This transformation often utilizes strong oxidizing agents like potassium permanganate (B83412) or bleach (sodium hypochlorite). truman.edugoogle.com

Subsequent steps then focus on introducing other functional groups onto the benzene ring through electrophilic aromatic substitution or modifying existing ones. truman.edu The order of these reactions is crucial, as existing substituents direct the position of new incoming groups. For example, a carboxyl group is a meta-director, while an amino group is an ortho-para director. youtube.comlibretexts.org Therefore, the strategic sequence of nitration, reduction, and other modifications is paramount to achieving the desired substitution pattern. youtube.com

A general, though not specific to the title compound, pathway could involve:

Oxidation: An appropriately substituted toluene derivative is oxidized to the corresponding benzoic acid. truman.edu

Nitration: The benzoic acid is then nitrated to introduce a nitro group. The position of this group is directed by the existing substituents. truman.edu

Reduction: The nitro group is subsequently reduced to an amino group, often using reagents like tin and hydrochloric acid or through catalytic hydrogenation. youtube.com

This strategic introduction of functional groups, considering their directing effects, is a cornerstone of synthesizing highly substituted benzoic acids. truman.eduyoutube.com

Optimization of Reaction Conditions for Yield and Purity

Achieving a high yield and purity of the final product is a primary goal in any chemical synthesis. This necessitates the careful optimization of various reaction parameters. scielo.br Key factors that are often fine-tuned include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants and catalysts. scielo.brsemanticscholar.org

For instance, in the synthesis of related compounds, changing the solvent from commonly used ones like dichloromethane (B109758) or benzene to acetonitrile (B52724) has been shown to improve the balance between conversion and selectivity. scielo.br Temperature also plays a critical role; for example, certain chlorination reactions are best carried out under ice cooling (0 to -5°C), while other reactions might require reflux conditions to proceed efficiently. google.comgoogleapis.com

The molar ratios of reactants are also meticulously adjusted. For example, in the hydrolysis of an ester to a carboxylic acid, the ratio of the ester to the hydrolyzing agent, such as potassium hydroxide, is a critical parameter. google.com Similarly, in chlorination reactions, the molar ratio of the substrate to the chlorinating agent is carefully controlled. google.com

After the reaction is complete, purification of the crude product is essential. google.com Common purification techniques include recrystallization from a suitable solvent, which can significantly improve the purity of the final compound. google.comgoogle.com The purity is often assessed by measuring the melting point of the product. google.com

Advanced Synthetic Techniques in Aminobenzoic Acid Chemistry

The field of organic synthesis is constantly evolving, with new methods and reagents being developed to improve the efficiency and selectivity of chemical reactions.

Chemoselective Transformations in Substituted Benzoic Acid Synthesis

Chemoselectivity, the ability to react with one functional group in the presence of others, is a significant challenge in the synthesis of complex molecules like substituted benzoic acids. acs.org For molecules containing multiple reactive sites, such as ester and methoxy (B1213986) groups, achieving selective transformation is crucial. acs.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org In the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at low temperatures (-78°C) leads to deprotonation exclusively at the position ortho to the carboxylate group. organic-chemistry.org Interestingly, a change in the reagent system to n-BuLi/t-BuOK can reverse this regioselectivity. organic-chemistry.org This method provides an efficient route to contiguously substituted benzoic acids that are otherwise difficult to prepare. organic-chemistry.org

Another aspect of chemoselectivity involves the selective cleavage of ether bonds. For instance, photoredox catalysis using silicon-based reagents has emerged as a method for the dealkylation of aryl alkyl ethers, a transformation that can be challenging using traditional Lewis acids, which may also affect other functional groups like esters. acs.org This technique has been successfully applied in the synthesis of complex molecules, demonstrating its potential for selective C-O bond cleavage. acs.org

The acidity of substituted benzoic acids is also influenced by the electronic effects of the substituents. libretexts.orgnih.gov Electron-withdrawing groups generally increase acidity by stabilizing the conjugate base (carboxylate anion), while electron-donating groups decrease acidity. libretexts.org The position of the substituent (ortho, meta, or para) also plays a significant role, with ortho-substituents often having a pronounced effect due to a combination of steric and electronic factors, a phenomenon known as the "ortho-effect". libretexts.orgyoutube.com

Application of Modern Coupling Reagents for Amide and Ester Formation

The formation of amide and ester bonds from carboxylic acids is a fundamental transformation in organic chemistry. luxembourg-bio.comnih.gov Modern coupling reagents have been developed to facilitate these reactions, often providing higher yields and milder reaction conditions compared to older methods. luxembourg-bio.compeptide.com

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used to activate carboxylic acids for reaction with amines or alcohols. peptide.comyoutube.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the nucleophile (amine or alcohol). youtube.com To minimize side reactions like racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.com

Phosphonium-based reagents, such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP), are highly effective for amide bond formation, particularly in challenging cases like the coupling of N-methylated amino acids. peptide.com Other modern reagents include DMT-MM, COMU, and TPTU, which have shown efficacy in aqueous media, offering a "greener" alternative to traditional syntheses that often rely on undesirable dipolar aprotic solvents. luxembourg-bio.com

Recent innovations include the development of one-pot procedures that mimic nature's strategy for amide bond formation. nih.gov These methods involve the initial formation of a thioester intermediate, which is then converted to the desired amide without the need for traditional coupling reagents. nih.gov This approach is not only efficient but also environmentally friendly. nih.gov

Industrial Production Considerations for Aminobenzoic Acids

The transition from laboratory-scale synthesis to large-scale industrial production introduces a new set of challenges and considerations. google.comgoogle.com Scalability, cost-effectiveness, safety, and environmental impact become paramount. semanticscholar.orggoogle.com

Process optimization is a continuous effort in industrial settings. This involves refining reaction conditions to maximize yield and minimize waste. semanticscholar.org For example, pilot plant tests are conducted to ensure that the process is scalable and that the yield and purity of the product remain consistent at larger production volumes. semanticscholar.org

Safety is a major concern in industrial chemical production. The handling of large quantities of potentially hazardous materials, such as strong acids, bases, and flammable solvents, requires strict safety protocols and specialized equipment. truman.edu Furthermore, the environmental impact of the process is a significant consideration. The development of "greener" synthetic routes that use less hazardous reagents, reduce waste generation (the "three-wastes"), and are more energy-efficient is a key area of research and development in the chemical industry. scielo.brgoogle.com

Chemical Reactivity and Transformation Mechanisms of 5 Amino 4 Methoxy 2 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions

The susceptibility of the benzene (B151609) ring in 5-Amino-4-methoxy-2-methylbenzoic acid to electrophilic aromatic substitution (EAS) is significantly influenced by the directing effects of its substituents. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are potent activating groups, donating electron density to the ring through resonance, thereby making it more nucleophilic. quora.combyjus.com The methyl group (-CH₃) is also an activating group, albeit weaker, operating through an inductive effect. masterorganicchemistry.com Conversely, the carboxylic acid group (-COOH) is a deactivating group, withdrawing electron density from the ring. libretexts.org

The positions on the aromatic ring are:

C1: -COOH

C2: -CH₃

C3: Unsubstituted

C4: -OCH₃

C5: -NH₂

C6: Unsubstituted

Considering the directing effects, the most probable site for electrophilic substitution is the C6 position. This position is ortho to the strongly activating amino group and para to the strongly activating methoxy group. It is also meta to the deactivating carboxylic acid group. The other potential position, C3, is ortho to the methoxy group but is sterically hindered by the adjacent methyl (C2) and methoxy (C4) groups. Therefore, electrophiles are most likely to attack the C6 position. For instance, reactions like halogenation or nitration would be expected to yield the 6-substituted product, although care must be taken as aniline (B41778) derivatives are prone to overreaction and oxidation. byjus.comlibretexts.org

Nucleophilic Aromatic Substitution Reactions Involving Aromatic Rings

Nucleophilic aromatic substitution (SₙAr) reactions typically require an aromatic ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgchemistrysteps.comlibretexts.org The aromatic ring of this compound is rendered electron-rich by the cumulative effect of the amino, methoxy, and methyl groups. This high electron density makes the ring inherently resistant to attack by nucleophiles. researchgate.net

Therefore, direct SₙAr reactions on the unsubstituted ring are highly unfavorable. libretexts.org However, a viable pathway for nucleophilic substitution is opened through the transformation of the amino group. The primary amino group can be converted into a diazonium salt (-N₂⁺) via diazotization. The diazonium group is an excellent leaving group, as it departs as highly stable dinitrogen gas (N₂). quora.com This allows for a range of nucleophiles to be introduced onto the aromatic ring at the C5 position through reactions like the Sandmeyer reaction. ucla.eduwikipedia.org

Oxidation and Reduction Pathways of Functional Groups

The functional groups of this compound can undergo various oxidation and reduction reactions.

Oxidation:

Amino Group: Primary aromatic amines are susceptible to oxidation. Strong oxidizing agents can convert the amino group into a nitro group (-NO₂). researchgate.net For example, the oxidation of p-aminobenzoic acid (PABA) to p-nitrobenzoic acid has been demonstrated using biocatalysts. researchgate.net Milder oxidation can lead to the formation of complex polymeric materials. beilstein-journals.org To prevent the oxidation of the amino group during other reactions, it is often protected, for instance, by acetylation. youtube.com

Methyl Group: Alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). youtube.com However, this would require the protection of the more easily oxidized amino group first.

Aromatic Ring: Under harsh oxidative conditions, the electron-rich aromatic ring can be degraded. mdpi.com

Reduction:

Carboxylic Acid Group: The carboxylic acid group is generally resistant to reduction by catalytic hydrogenation but can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would likely also affect other functional groups if not properly controlled.

Aromatic Ring: The benzene ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation under high pressure and temperature, although this is a vigorous process.

Starting Material Synthesis: The synthesis of related aminobenzoic acids often involves the reduction of a corresponding nitrobenzoic acid. wikipedia.orgyoutube.com For example, 4-aminobenzoic acid is commercially prepared by the reduction of 4-nitrobenzoic acid. wikipedia.org This indicates that the carboxylic acid group is stable under conditions used to reduce a nitro group to an amine.

Carboxylic Acid Derivatization Reactions

The carboxylic acid group is a key site for transformations, allowing for the synthesis of various derivatives such as esters and amides.

Esterification of the carboxylic acid group in this compound can be challenging due to the steric hindrance imposed by the ortho-methyl group. Standard Fischer esterification (acid-catalyzed reaction with an alcohol) may proceed slowly. More effective methods for sterically hindered carboxylic acids are often required. acs.orgacs.org

One such method involves the use of trifluoroacetic anhydride, which has been shown to be effective for esterifying hindered 2,6-disubstituted benzoic acids. acs.org Another strategy is the formation of a more reactive intermediate, such as a benzotriazole (B28993) ester, which can then react efficiently with alcohols, including hindered ones like tert-butyl alcohol. researchgate.net

| Method | Reagents | Conditions | Notes |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | May be slow due to steric hindrance. |

| Trifluoroacetic Anhydride | (CF₃CO)₂O, Alcohol | Room Temperature | Effective for hindered acids. acs.org |

| Benzotriazole Ester Intermediate | HOBt, EDC, Alcohol, Base (e.g., DMAP) | - | Efficient for hindered alcohols. researchgate.net |

| Tin(II) Catalysis | Alcohol, Tin(II) compound | 160-250 °C | Used for preparing benzoic esters from long-chain alcohols. google.com |

This table is interactive. Click on the headers to sort.

Similar to esterification, the formation of amide bonds from this compound can be impeded by the steric hindrance of the ortho-methyl group, as well as the electronic properties of the amine reactant. rsc.orgnih.govchimia.ch Standard coupling reagents may give low yields.

Specialized protocols have been developed for such challenging couplings. One approach is the in situ formation of an acyl fluoride (B91410) from the carboxylic acid, which then reacts with the amine at elevated temperatures. This method has proven efficient for coupling sterically hindered carboxylic acids with hindered or electron-deficient amines. rsc.orgsdu.dk Another powerful method for forming highly hindered amides is the direct coupling of Grignard reagents with isocyanates, though this represents a different synthetic approach to the amide bond itself. nih.govchimia.ch Electrosynthesis also offers alternative routes to amide formation, sometimes under milder conditions. rsc.org

| Method | Reagents/Strategy | Conditions | Suitability |

| Standard Peptide Coupling | Coupling Reagents (e.g., DCC, HBTU), Amine | Room Temperature | May be inefficient due to steric hindrance. sdu.dk |

| Acyl Fluoride Intermediate | PyFluor or similar, Amine | Elevated Temperature | Effective for hindered substrates and electron-deficient amines. rsc.orgsdu.dk |

| Triphenylphosphine oxide catalysis | PPh₃O, Amine, Carboxylic Acid | < 10 minutes | Applicable for hindered acids and weak nucleophile amines. organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Amino Group Transformations

The primary amino group is a versatile functional handle for a wide array of chemical transformations.

One of the most significant reactions of primary aromatic amines is diazotization , which involves treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C). quora.comchemicalnote.com This converts the amino group into a highly reactive diazonium salt. researchgate.net

Aryl diazonium salts are valuable synthetic intermediates that can be substituted by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions . ucla.eduwikipedia.orgnih.govnumberanalytics.com This provides a powerful method to introduce substituents onto the aromatic ring that are not accessible through direct electrophilic substitution. organic-chemistry.org

Other transformations of the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is also a common strategy to protect the amino group and reduce its activating influence during other reactions. mdpi.com

Alkylation: The amino group can be alkylated, although direct alkylation can be difficult to control and may lead to overalkylation. Reductive amination is a more controlled method.

Buchwald-Hartwig Amination: While the amino group itself would act as the nucleophile, related reactions can be envisaged. The Buchwald-Hartwig cross-coupling reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds, typically between an aryl halide and an amine. nih.govsemanticscholar.org

| Reaction | Reagents | Product Functional Group | Notes |

| Diazotization | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) | Intermediate for further reactions; unstable at higher temps. quora.comchemicalnote.com |

| Sandmeyer (Halogenation) | CuCl / CuBr | Aryl Halide (-Cl, -Br) | Replaces the original amino group via a diazonium salt. ucla.eduwikipedia.org |

| Sandmeyer (Cyanation) | CuCN | Aryl Nitrile (-CN) | Replaces the original amino group via a diazonium salt. numberanalytics.com |

| Acylation | Acetic Anhydride | Acetanilide (-NHCOCH₃) | Used for protection and to moderate reactivity. mdpi.com |

This table is interactive. Click on the headers to sort.

Investigations into Reaction Mechanisms of Substituted Benzoic Acids

The chemical reactivity of substituted benzoic acids is a complex interplay of the electronic and steric effects of the various functional groups attached to the benzene ring. In the case of this compound, the directing and activating or deactivating influences of the amino, methoxy, methyl, and carboxyl groups collectively determine the outcome of chemical transformations. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, a thorough understanding of its reactivity can be extrapolated from the well-established principles of organic chemistry and studies on similarly substituted benzoic acids.

The primary sites of reaction on this compound are the aromatic ring and the carboxylic acid group. The substituents on the ring dictate the regioselectivity of electrophilic aromatic substitution, while the carboxylic acid moiety is susceptible to reactions such as esterification, amide bond formation, and decarboxylation.

Electrophilic Aromatic Substitution:

The benzene ring of this compound is highly activated towards electrophilic attack due to the presence of three electron-donating groups: the amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups. These groups increase the electron density of the ring, making it more nucleophilic. fiveable.me Conversely, the carboxyl group (-COOH) is an electron-withdrawing group and deactivates the ring towards electrophilic substitution. quora.comdoubtnut.com

The directing effects of these substituents are crucial in determining the position of an incoming electrophile. The amino, methoxy, and methyl groups are all ortho, para-directors, while the carboxyl group is a meta-director. fiveable.mequora.commsu.edu The positions ortho and para to the strongly activating amino and methoxy groups are the most likely sites of substitution. The interplay of these directing effects is summarized below:

Amino group (-NH₂ at C5): Strongly activating, directs ortho (C4, C6) and para (C2).

Methoxy group (-OCH₃ at C4): Strongly activating, directs ortho (C3, C5) and para (C1).

Methyl group (-CH₃ at C2): Activating, directs ortho (C1, C3) and para (C5).

Carboxyl group (-COOH at C1): Deactivating, directs meta (C3, C5).

Considering the combined influence, the positions C3 and C6 are the most probable sites for electrophilic attack, being activated by multiple groups and not sterically hindered by the bulky carboxyl and methyl groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C3 | Activated by methoxy (ortho) and methyl (ortho) groups. Meta to the carboxyl group. | High |

| C6 | Activated by the amino group (ortho). | High |

Reactions of the Carboxyl Group:

The carboxylic acid functional group of this compound can undergo a variety of transformations, including esterification and amide bond formation.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst yields an ester. organic-chemistry.orggoogle.com However, the presence of the ortho-methyl group can introduce steric hindrance, potentially slowing down the reaction rate compared to unhindered benzoic acids. researchgate.netgoogle.com Specialized methods, such as the Yamaguchi or Shiina esterification, may be required for efficient conversion, especially with bulky alcohols. organic-chemistry.orgyoutube.com

Amide Bond Formation: The carboxylic acid can be converted to an amide by reaction with an amine, often requiring activation of the carboxyl group, for instance, by conversion to an acid chloride or by using coupling agents. turito.comresearchgate.net Similar to esterification, the steric hindrance from the ortho-methyl group can influence the reaction conditions required for efficient amide bond formation. researchgate.net

Decarboxylation:

Substituted benzoic acids can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide, typically upon heating. researchgate.netmasterorganicchemistry.com The rate of decarboxylation is highly dependent on the nature and position of the substituents on the aromatic ring. acs.orgacs.org Electron-withdrawing groups and substituents at the ortho position can influence the stability of the transition state and thus the reaction rate. researchgate.net Studies on hydroxy-substituted benzoic acids have shown that the activation energies for decarboxylation can be influenced by the position of the substituent. acs.orgacs.org While specific data for this compound is not available, the presence of the ortho-methyl group could potentially affect the rate of decarboxylation.

Table 2: General Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Key Influencing Factors | Potential Products |

| Aromatic Ring | Electrophilic Aromatic Substitution | Combined directing effects of -NH₂, -OCH₃, -CH₃, and -COOH groups | Substituted this compound derivatives |

| Carboxylic Acid | Esterification | Steric hindrance from ortho-methyl group, nature of alcohol | Esters of this compound |

| Carboxylic Acid | Amide Bond Formation | Steric hindrance from ortho-methyl group, nature of amine, coupling agent | Amides of this compound |

| Carboxylic Acid | Decarboxylation | Reaction temperature, presence of catalysts, electronic effects of substituents | 4-Methoxy-2-methylaniline and its derivatives |

| Amino Group | Acylation, Alkylation | Nucleophilicity of the amino group | N-acylated or N-alkylated derivatives |

Structural Elucidation and Spectroscopic Analysis Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups present in a molecule by analyzing their characteristic vibrational modes.

FTIR spectroscopy is a powerful tool for identifying the various functional groups within 5-Amino-4-methoxy-2-methylbenzoic acid based on their absorption of infrared radiation. The spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to its constituent parts: the carboxylic acid, the aromatic ring, the amino group, the methoxy (B1213986) group, and the methyl group.

The carboxylic acid functional group will give rise to a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹. This broadening is a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak around 1700-1680 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present, typically in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

The amino group (-NH₂) will show characteristic N-H stretching vibrations, usually as two distinct bands in the 3500-3300 cm⁻¹ region for a primary amine. The N-H bending (scissoring) vibration is anticipated to be in the 1650-1580 cm⁻¹ range.

The aromatic ring will produce several signals. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring usually appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range.

The methoxy group (-OCH₃) will be identified by its characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The methyl group (-CH₃) attached to the aromatic ring will also contribute to the C-H stretching vibrations in the 2975-2850 cm⁻¹ range.

A study on aminobenzoic acids provides a comparative basis for these assignments, where the vibrational bands of amino and carboxyl groups, as well as the benzene ring, have been extensively analyzed. researchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1680 |

| Amino | N-H Stretch | 3500-3300 |

| Aromatic | C-H Stretch | ~3100-3000 |

| Aromatic | C=C Stretch | 1600-1450 |

| Methoxy/Methyl | C-H Stretch | 2975-2850 |

| Methoxy | C-O Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring and the C-C backbone.

The symmetric stretching of the benzene ring, which is often weak in the FTIR spectrum, is expected to produce a strong band in the Raman spectrum. The C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups will also be visible. Vibrations associated with the carboxylic acid and amino groups will also be present, though their intensities may differ from those in the FTIR spectrum.

A detailed analysis of the Raman spectra of aminobenzoic acid isomers has shown the influence of the amino group's position on the vibrational structure, which can be used as a reference for interpreting the spectrum of this compound. researchgate.net Theoretical and experimental studies on related molecules like 5-amino-2-hydroxybenzoic acid further aid in the assignment of Raman bands. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable technique for determining the detailed molecular structure of an organic compound by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature. The protons of the amino group (-NH₂) will likely appear as a broad singlet in the range of 3-5 ppm.

The aromatic region will display signals for the two protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals. Their chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the carboxylic acid group.

The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, likely in the range of 3.7-4.0 ppm. The three protons of the methyl group (-CH₃) attached to the aromatic ring will also appear as a singlet, but at a slightly more upfield position, typically around 2.2-2.5 ppm.

Comparative data from related compounds like 3-amino-benzoic acid and other substituted benzoic acids can help in refining these predictions. rsc.orgrsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10-13 | Broad Singlet | 1H |

| -NH₂ | 3-5 | Broad Singlet | 2H |

| Aromatic-H | 6-8 | Multiplet | 2H |

| -OCH₃ | 3.7-4.0 | Singlet | 3H |

| -CH₃ | 2.2-2.5 | Singlet | 3H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon of the carboxylic acid group (-COOH) is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. The carbon atoms of the aromatic ring will resonate in the 100-160 ppm region. The specific chemical shifts of these carbons are influenced by the attached substituents. The carbon attached to the carboxylic acid group will be more downfield, while those attached to the amino and methoxy groups will be more upfield.

The carbon of the methoxy group (-OCH₃) is expected to appear around 55-65 ppm. The carbon of the methyl group (-CH₃) will be the most upfield signal, typically in the range of 15-25 ppm.

Analysis of ¹³C NMR data for related aminobenzoic acids and substituted benzoic acids provides a solid foundation for these assignments. rsc.orgrsc.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165-185 |

| Aromatic C (substituted) | 120-160 |

| Aromatic C (unsubstituted) | 100-130 |

| -OCH₃ | 55-65 |

| -CH₃ | 15-25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzoic acids typically exhibit characteristic absorption bands in the UV region. These bands arise from π → π* and n → π* transitions.

For this compound, the presence of the aromatic ring and its substituents will lead to specific absorption maxima (λ_max). Benzoic acid and its derivatives generally show three absorption bands, often referred to as the A-band, B-band, and C-band. researchgate.net The B-band, around 230 nm, is attributed to an intramolecular charge transfer, while the C-band, around 280 nm, is considered a shifted benzene band. researchgate.net

The positions and intensities of these bands are influenced by the substituents on the benzene ring. The amino and methoxy groups, being auxochromes, are expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands. The pH of the solution can also significantly affect the UV-Vis spectrum due to the protonation or deprotonation of the amino and carboxylic acid groups. rsc.org

The study of the UV absorption spectra of various substituted benzoic acids has shown that the electronic and steric effects of substituents play a crucial role in determining the spectral characteristics. cdnsciencepub.com This knowledge is vital for interpreting the UV-Vis spectrum of this compound and understanding its electronic properties.

Mass Spectrometry Data Unattainable for this compound

A thorough search of available scientific literature and spectral databases has revealed a significant lack of specific mass spectrometry data for the compound this compound. Despite extensive queries, detailed research findings, including molecular mass confirmation and fragmentation analysis, for this particular molecule could not be located.

While general principles of mass spectrometry and fragmentation patterns for related compounds, such as benzoic acid and its various substituted derivatives, are well-documented, this information is not directly applicable to the precise structural isomer of this compound. The strict requirement for data pertaining solely to this compound prevents the extrapolation from related structures, as fragmentation is highly dependent on the specific arrangement of functional groups on the aromatic ring.

Consequently, the creation of a detailed section on the mass spectrometric analysis of this compound, complete with data tables of its characteristic fragments, is not possible at this time due to the absence of published research data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding a compound's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. For substituted benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been effectively employed to predict molecular structures. mdpi.comunamur.be A calorimetric and computational study on aminomethoxybenzoic acid isomers utilized Double Hybrid Density Functional Theory (DHDFT) to estimate their enthalpies of formation, demonstrating the power of these methods in accurately capturing energetic properties. nih.govresearchgate.net

For 5-Amino-4-methoxy-2-methylbenzoic acid, a DFT-based geometry optimization would yield the most stable conformation by minimizing the energy of the system. This process would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is illustrative and contains hypothetical data that would be generated from a DFT calculation.

| Parameter | Predicted Value |

| C-C (aromatic) bond lengths | 1.39 - 1.41 Å |

| C-N bond length | ~1.40 Å |

| C-O (methoxy) bond length | ~1.37 Å |

| C=O (carboxyl) bond length | ~1.21 Å |

| C-O (carboxyl) bond length | ~1.36 Å |

| O-H (carboxyl) bond length | ~0.97 Å |

| C-N-H bond angles | ~120° |

| C-O-C (methoxy) bond angle | ~118° |

| O-C=O (carboxyl) bond angle | ~123° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for this compound This table is illustrative and contains hypothetical data that would be generated from a HOMO-LUMO analysis.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

| Ionization Potential | 5.50 |

| Electron Affinity | 1.20 |

| Electronegativity (χ) | 3.35 |

| Chemical Hardness (η) | 2.15 |

Molecular Dynamics Simulations for Conformational Analysis and Adsorption Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. aip.orgresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and interactions with other molecules or surfaces over time.

For a flexible molecule like this compound, MD simulations could be employed to explore its conformational landscape, identifying the most populated conformations in different environments (e.g., in a vacuum or in a solvent). Studies on aromatic carboxylic acids have used MD to investigate their adsorption behavior on various surfaces. acs.orgacs.org Such simulations for this compound could predict its interaction with surfaces, which is relevant for applications in materials science. The conformational equilibrium of carboxylic acids, particularly the syn and anti conformations of the carboxyl group, has been a subject of both quantum mechanical and MD studies. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical vibrational frequencies are typically calculated using DFT, and the results are often scaled to better match experimental data. ucl.ac.uk These calculations can aid in the assignment of experimental spectral bands to specific molecular vibrations.

For this compound, a theoretical vibrational analysis would predict the characteristic stretching and bending frequencies for its functional groups, including the amino, methoxy (B1213986), methyl, and carboxylic acid groups. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the electronic transitions responsible for the observed UV-Visible absorption bands.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving substituted benzoic acids, computational studies can help understand the influence of substituents on reaction rates and pathways. mdpi.comnih.gov

While no specific reaction mechanisms involving this compound have been computationally studied in the available literature, theoretical investigations could be applied to understand its reactivity in various chemical transformations. For example, the mechanism of its synthesis or its participation in reactions such as esterification or amidation could be modeled to determine the most favorable reaction pathways and the energies of intermediates and transition states.

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials have applications in technologies such as optical communications and data storage. Computational methods, particularly DFT, are used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govacs.org

The presence of both electron-donating (amino, methoxy) and electron-withdrawing (carboxylic acid) groups on an aromatic ring can lead to significant intramolecular charge transfer, which is a key requirement for a high NLO response. nih.govacs.org Computational assessment of the NLO properties of this compound would involve calculating its dipole moment and hyperpolarizabilities. Studies on other substituted aromatic compounds have shown that the arrangement of donor and acceptor groups is critical in determining the magnitude of the NLO effect. nih.govacs.orgmdpi.comnih.govacs.org

Derivatization and Analog Development for Targeted Research

Design and Synthesis of Novel Analogs of 5-Amino-4-methoxy-2-methylbenzoic Acid

The substituents on the benzene (B151609) ring—the amino, methoxy (B1213986), and methyl groups—play a critical role in the molecule's electronic and steric profile, influencing its interaction with biological targets. acs.orgmsu.edu Modification of these groups, or the introduction of new ones, is a primary strategy for analog development.

Electron-Donating and Withdrawing Groups: The existing amino and methoxy groups are electron-donating, which tends to increase the reactivity of the aromatic ring toward electrophilic substitution. docbrown.infolibretexts.org Synthetic strategies could involve replacing the methyl group with other alkyl groups to fine-tune lipophilicity or introducing electron-withdrawing groups like halogens (e.g., chloro, bromo) or a nitro group. researchgate.netnih.gov For instance, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at a different position on a benzoic acid moiety has been shown to maintain potent inhibitory activities in other contexts. nih.gov

Positional Isomerism: The relative positions of the substituents are crucial for biological activity. acs.org Synthesizing isomers of the parent compound, where the amino, methoxy, and methyl groups are arranged differently on the aromatic ring, can lead to significant changes in molecular shape and binding capabilities. The identity and relative position of substituents on a benzene ring can create a strong dependency that affects the molecule's energetics and stability. acs.org

The carboxylic acid group is a key site for derivatization, as it is a hydrogen bond donor and acceptor and is typically ionized at physiological pH. Converting it into esters or amides can significantly alter the compound's polarity, solubility, and ability to cross biological membranes.

Esterification: The carboxylic acid can be converted to a variety of esters (e.g., methyl, ethyl, or more complex esters) through reactions like Fischer esterification. In a study on the closely related compound 4-amino-5-chloro-2-methoxybenzoic acid, a series of benzoate esters were synthesized by reacting it with substituted 1-piperidineethanol, yielding potent receptor agonists and antagonists. acs.org This demonstrates that the ester function can be a powerful tool for modulating pharmacological profiles. acs.org

Amide Formation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine using a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govnih.gov This approach allows for the introduction of a wide array of substituents. Amide formation can create derivatives with altered binding properties and metabolic stability compared to the parent carboxylic acid. researchgate.netnih.gov

The primary amino group is a nucleophilic site and a hydrogen bond donor, making it a versatile handle for chemical modification.

Acylation and Sulfonylation: The amino group can be readily acylated to form amides or sulfonated to form sulfonamides. This transformation neutralizes the basicity of the amino group and introduces new functional groups that can explore different binding interactions.

Alkylation and Reductive Amination: The amino group can be alkylated to form secondary or tertiary amines. Reductive amination, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is an effective method for creating N-substituted analogs. acs.org This strategy was used to synthesize a series of 4-(benzylamino)benzoic acid derivatives from p-aminobenzoic acid and various substituted benzaldehydes. acs.org

Structure-Activity Relationship (SAR) Studies on Derivatives and Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. researchgate.net By synthesizing and testing a series of related analogs, researchers can build a model that correlates chemical structure with pharmacological effect. For derivatives of this compound, SAR studies would systematically investigate the impact of modifications at each of the key positions.

Key findings from SAR studies on analogous benzoic acid derivatives include:

The presence of hydroxyl groups on the benzoic or cinnamic acid scaffold can lead to significant inhibitory effects against certain enzymes. researchgate.net

For a series of esters derived from 4-amino-5-chloro-2-methoxybenzoic acid, monosubstitution on a linked piperidine ring with small groups gave compounds equipotent to the parent ester. However, the introduction of two methyl groups on the piperidine ring led to a dramatic shift from agonist to antagonist activity, highlighting a sensitivity to steric bulk. acs.org

The planarity of the benzoic acid ring and the presence of hydrogen bond donors and acceptors are often crucial features for potent bioactivity. researchgate.net

Table 1: SAR Insights from Analogs of Substituted Benzoic Acids This table is generated based on data from related but distinct molecular series to illustrate the principles of SAR.

| Parent Scaffold | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| 4-amino-5-chloro-2-methoxybenzoic acid ester | Introduction of two methyl groups on the piperidine ring of the ester moiety | Switched pharmacological profile from agonist to antagonist | acs.org |

| Benzoic Acid Scaffold | Addition of hydroxyl groups | Increased inhibitory effects on tyrosinase | researchgate.net |

| 4-(thiazol-5-yl)benzoic acid | Introduction of a 2-halo-benzyloxy group at the 3-position | Maintained potent kinase inhibition and increased antiproliferative activity | nih.gov |

| Benzoic Acid Derivatives | Presence of hydrogen bond donors and acceptors | Considered crucial for potent anti-sickling activity | researchgate.net |

Mechanistic Insights into Derivative Interactions at a Molecular Level

Understanding how a molecule interacts with its biological target at a molecular level is crucial for rational drug design. For derivatives of this compound, this involves elucidating the specific binding modes and intermolecular forces that govern their activity.

The functional groups of the parent compound—the carboxylic acid, methoxy group, and amino group—are all capable of participating in hydrogen bonding, acting as either donors or acceptors. researchgate.net The aromatic ring can engage in π-π stacking or hydrophobic interactions. Derivatization alters these capabilities. For example, converting the carboxylic acid to an ester removes a key hydrogen bond donor and changes the group's electrostatic potential.

Computational tools such as molecular modeling are used to predict how these analogs might fit into a target's binding site. acs.org Studies on other pharmacologically active molecules show that specific interactions, such as hydrogen bonds with key amino acid residues (e.g., asparagine) in a receptor's binding pocket, can be critical for activity. researchgate.net Furthermore, detailed molecular dynamics simulations can reveal how ligand interactions with specific regions of a receptor, such as transmembrane helices, can drive distinct functional outcomes. rsc.org By combining synthesis, biological testing, and computational modeling, a detailed picture of the molecular interactions underpinning the activity of these derivatives can be developed.

Applications in Advanced Chemical Synthesis

Utilization as a Building Block for Complex Organic Molecules

5-Amino-4-methoxy-2-methylbenzoic acid is classified by chemical suppliers as a "building block," a term that underscores its role as a fundamental component in the construction of more elaborate organic molecules ethernet.edu.et. The strategic placement of its functional groups—an amine, a methoxy (B1213986) ether, a methyl group, and a carboxylic acid on a benzene (B151609) ring—provides multiple reaction sites. This allows for sequential or orthogonal chemical modifications, a key strategy in the multi-step synthesis of complex targets.

The amino group can act as a nucleophile or be transformed into various other functional groups, such as diazonium salts, which are gateways to a wide array of other substituents. The carboxylic acid is amenable to standard transformations like esterification and amidation, enabling the linkage of this core structure to other molecular fragments. The methoxy and methyl groups influence the reactivity and stereochemistry of the aromatic ring, which can be crucial in directing further synthetic steps.

While specific, published examples of complex molecules synthesized directly from this compound are scarce in the available literature, the chemistry of similarly substituted aminobenzoic acids is well-established in the synthesis of pharmaceuticals and other biologically active compounds. For instance, substituted aminobenzoic acids are known intermediates in the preparation of various therapeutic agents google.com.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Type | Resulting Structure/Functionality |

| Amino Group | Diazotization | Formation of a diazonium salt, which can be replaced by a wide range of substituents (e.g., halogens, hydroxyl, cyano). |

| Acylation | Formation of an amide bond, linking to other molecules or protecting the amino group. | |

| Alkylation | Introduction of alkyl groups to the nitrogen atom. | |

| Carboxylic Acid | Esterification | Formation of an ester, which can alter solubility and reactivity. |

| Amidation | Creation of an amide linkage, a common bond in peptides and pharmaceuticals. | |

| Reduction | Conversion to a primary alcohol, providing a different reactive handle. | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of additional substituents, guided by the existing groups. |

Role in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery for rapidly generating large libraries of diverse compounds. These reactions involve the combination of three or more starting materials in a single step to form a complex product that incorporates portions of each reactant.

Substituted aminobenzoic acids are known to participate in various MCRs. For example, the Ugi reaction, a well-known MCR, often utilizes an amine and a carboxylic acid, both of which are present in this compound. While direct participation of this specific compound in published MCR studies is not explicitly detailed, the general reactivity of substituted aminobenzoic acids in such reactions is documented ethernet.edu.et. The presence of both the amino and carboxylic acid functionalities within the same molecule opens up the possibility for its use in intramolecular MCRs or as a bifunctional component in intermolecular reactions, leading to the synthesis of heterocyclic scaffolds and other complex structures.

Precursor in Specialty Chemical Production

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. These can include pharmaceuticals, agrochemicals, and materials with specific properties.

While no patents were found that explicitly cite the use of this compound (CAS 70752-50-0) as a direct precursor in the production of a specific specialty chemical, its structural motifs are present in many biologically active compounds. For example, substituted pyrimidinylaminobenzamides, which have applications as protein kinase inhibitors, are synthesized from substituted aminobenzoic acid starting materials google.com. The unique substitution pattern of this compound could potentially be leveraged to create novel compounds with desired biological or material properties. Its role as a precursor would be to provide a core scaffold that can be further elaborated to produce a final specialty chemical product.

Exploration in Materials Science Research

Integration into Polymeric Structures

The bifunctional nature of 5-Amino-4-methoxy-2-methylbenzoic acid, possessing both an amino and a carboxylic acid group, renders it a promising monomer for the synthesis of various polymeric structures. Its incorporation into polymer chains can impart specific chemical and physical properties, leading to materials with tailored functionalities.

The primary route for integrating this compound into polymers is through polycondensation reactions. The amino group can react with carboxylic acids or their derivatives (e.g., acyl chlorides) to form amide linkages, resulting in the formation of polyamides. Conversely, the carboxylic acid group can react with alcohols or amines to form polyesters or polyamides, respectively. The presence of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring can influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength, by affecting intermolecular interactions and chain packing.

While direct research on polymers synthesized specifically from this compound is limited, the principles of polymer chemistry suggest its potential as a valuable building block. For instance, aromatic polyamides, known for their high strength and thermal resistance, can be modified by incorporating monomers like this compound to enhance solubility in organic solvents, a common challenge with rigid-rod polymers. The pendant methoxy group can disrupt chain packing, reducing crystallinity and improving processability.

The synthesis of novel polymers often involves the strategic selection of monomers to achieve desired properties. The table below illustrates a conceptual design for a polyamide synthesized using this compound and a generic diacyl chloride.

| Monomer 1 | Monomer 2 | Resulting Polymer Type | Potential Properties |

| This compound | Adipoyl chloride | Polyamide | Enhanced solubility, thermal stability, potential for metal chelation |

| This compound | Terephthaloyl chloride | Aromatic Polyamide (Aramid) | High strength, thermal resistance, modified processability |

This table is illustrative and based on established principles of polymer chemistry.

Application in Adsorption and Separation Technologies for Metal Ions

The functional groups present in this compound, particularly the carboxylic acid and amino groups, suggest its potential for use in the development of materials for the adsorption and separation of metal ions. These groups can act as chelating sites, binding to metal ions through coordination bonds. When this molecule is incorporated into a solid support, such as a polymer resin, it can be used to create selective adsorbents for environmental remediation or resource recovery.

The mechanism of metal ion adsorption would likely involve the deprotonated carboxylate group (–COO⁻) and the lone pair of electrons on the nitrogen atom of the amino group (–NH₂). These sites can coordinate with a variety of metal ions, with the selectivity and binding affinity being influenced by factors such as the pH of the solution, the nature of the metal ion (e.g., charge, size), and the steric environment around the binding sites. The methoxy group may also play a role in the coordination process.

Polymers functionalized with aminocarboxylic acid moieties have been shown to be effective in removing heavy metal ions from aqueous solutions. While specific studies on this compound in this context are not widely available, research on analogous compounds provides a strong basis for its potential. For example, polymers containing aminobenzoic acid derivatives have demonstrated significant adsorption capacities for ions such as copper (Cu²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).

The potential performance of a hypothetical adsorbent based on a polymer functionalized with this compound is conceptualized in the table below, drawing parallels from data on similar functional polymers.

| Target Metal Ion | Adsorption pH Range | Potential Adsorption Capacity (mg/g) | Potential Removal Efficiency (%) |

| Copper (Cu²⁺) | 4.0 - 6.0 | 50 - 150 | > 90 |

| Lead (Pb²⁺) | 4.5 - 6.5 | 100 - 250 | > 95 |

| Cadmium (Cd²⁺) | 5.0 - 7.0 | 40 - 120 | > 85 |

| Nickel (Ni²⁺) | 5.5 - 7.5 | 30 - 100 | > 80 |

This table presents hypothetical data based on the performance of structurally related functional polymers and is intended for illustrative purposes.

Studies on Corrosion Inhibition Mechanisms with Related Compounds

While direct studies on the corrosion inhibition properties of this compound are scarce, extensive research on structurally related aminobenzoic acid isomers provides valuable insights into its potential mechanism of action. nih.govsigmaaldrich.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, can decrease the corrosion rate of a metal exposed to that environment. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors.

The proposed mechanism for the corrosion inhibition by aminobenzoic acid derivatives involves the adsorption of the molecule onto the metal surface. biosynth.com This adsorption can occur through several interactions:

Chemisorption: The formation of coordinate bonds between the lone pair of electrons on the nitrogen atom of the amino group and the vacant d-orbitals of the metal atoms.

Physisorption: Electrostatic interactions between the charged metal surface and the charged molecules.

π-electron interaction: The interaction of the π-electrons of the aromatic ring with the metal surface.

The carboxylic acid group can also participate in the adsorption process, either through coordination with the metal or by forming a more stable, insoluble complex on the surface. biosynth.com The presence of the electron-donating methoxy (–OCH₃) and methyl (–CH₃) groups in this compound would be expected to increase the electron density on the aromatic ring and the nitrogen atom of the amino group. This enhanced electron density could lead to stronger adsorption on the metal surface, thereby providing better corrosion protection compared to unsubstituted aminobenzoic acid.

Studies on ortho-, meta-, and para-aminobenzoic acid have shown that the position of the functional groups significantly affects the inhibition efficiency. nih.govsigmaaldrich.com This isomeric effect highlights the importance of the molecular structure in the adsorption process and the formation of a protective film. It is hypothesized that this compound, with its specific substitution pattern, would also exhibit a unique adsorption behavior and corrosion inhibition performance.

The following table summarizes the reported corrosion inhibition efficiencies for various aminobenzoic acid isomers on mild steel in an acidic medium, which serves as a basis for predicting the potential efficacy of related compounds.

| Compound | Concentration (mM) | Inhibition Efficiency (%) | Reference |

| o-Aminobenzoic acid | 5 | 85.2 | nih.gov |

| m-Aminobenzoic acid | 5 | 80.1 | nih.gov |

| p-Aminobenzoic acid | 5 | 77.8 | nih.gov |

Data is for illustrative purposes and is based on published research on related compounds.

Biological Activity Research and Associated Mechanisms

Enzyme Inhibition and Modulation Studies

There is a notable lack of specific research on the direct enzyme inhibition or modulation activities of 5-Amino-4-methoxy-2-methylbenzoic acid. However, studies on structurally related aminobenzoic acid derivatives have shown inhibitory effects on certain enzymes. For instance, various 2-aminobenzoic acid and 4-aminobenzoic acid derivatives have demonstrated non-competitive inhibition of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov Specifically, 2-aminobenzoic acid and 4-aminobenzoic acid were found to inhibit the monophenolase activity of mushroom tyrosinase with Ki values of 5.15 µM and 3.8 µM, respectively. nih.gov Their diphenolase inhibitory activities were reported with Kis of 4.72 µM and 20 µM, respectively. nih.gov

Table 1: Tyrosinase Inhibition by Related Aminobenzoic Acid Derivatives

| Compound | Type of Inhibition (Monophenolase) | Ki (Monophenolase) | Type of Inhibition (Diphenolase) | Ki (Diphenolase) |

|---|---|---|---|---|

| 2-Aminobenzoic acid | Non-competitive | 5.15 µM | Non-competitive | 4.72 µM |

This table presents data for related compounds to illustrate the enzyme inhibitory potential within this chemical class, as no direct data for this compound is available.

Receptor Binding and Agonist/Antagonist Profiling

Currently, there are no publicly available scientific studies that have investigated the receptor binding profile of this compound, nor have any agonist or antagonist activities at specific receptors been reported. Research on closely related molecules, such as esters of 4-amino-5-chloro-2-methoxybenzoic acid, has shown potent agonistic and antagonistic activities at 5-HT4 receptors, suggesting that the aminobenzoic acid scaffold can interact with neurotransmitter receptors. acs.org However, without direct experimental data, the receptor binding characteristics of this compound remain unknown.

Investigations into Anti-inflammatory Mechanisms

The potential anti-inflammatory mechanisms of this compound have not been a subject of published scientific investigation. While derivatives of benzoic acid have been explored for their anti-inflammatory properties, no specific data on this particular compound's ability to modulate inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX) pathways, or its effect on cytokine production, is available in the scientific literature. nih.gov

Antimicrobial and Antifungal Research Potential

There is a lack of research into the specific antimicrobial and antifungal properties of this compound. However, the broader class of para-aminobenzoic acid (PABA) derivatives has been a subject of interest in antimicrobial research. nih.govscholarsresearchlibrary.com For example, Schiff bases derived from 4-aminobenzoic acid have shown antibacterial activity against strains like Staphylococcus aureus (MIC of 15.62 µM) and antifungal properties (MIC of ≥ 7.81 µM). nih.govnih.gov These findings suggest a potential area for future investigation for this compound.

Table 2: Antimicrobial and Antifungal Potential of a Related PABA Derivative

| Activity | Target Organism | MIC |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.62 µM |

This table shows the activity of a related para-aminobenzoic acid derivative to highlight the potential of this class of compounds. No direct data for this compound has been reported.

Anti-Proliferative and Apoptosis Induction Studies

No scientific studies have been published detailing the anti-proliferative effects or the apoptosis-inducing capabilities of this compound on any cancer cell lines. While some benzoic acid derivatives have been investigated as potential anti-cancer agents by targeting anti-apoptotic proteins like Mcl-1 and Bfl-1, the specific activity of this compound in this context has not been explored. nih.govnyu.edu

Exploration of Antimutagenic Properties of Related Compounds

Direct studies on the antimutagenic properties of this compound are not available. However, research on related compounds, such as p-aminobenzoic acid (PABA), has shown potential in mitigating the effects of certain mutagens. PABA has been demonstrated to reduce the mutagenicity induced by nitrite (B80452) treatment of various foodstuffs in the Salmonella typhimurium TA100 assay. nih.gov This effect is attributed to its ability to scavenge nitrite ions, thereby preventing the formation of mutagenic N-nitroso compounds. nih.gov The mechanism involves the diazotization of the amino group on PABA by nitrite under acidic conditions. nih.gov This suggests that other aminobenzoic acid derivatives could potentially exhibit similar nitrite-scavenging and antimutagenic properties, although this has not been experimentally verified for this compound.

Biochemical Probe Applications for Studying Enzyme Activity and Protein Interactions

There is no documented use of this compound as a biochemical probe in the scientific literature. While aminobenzoic acid derivatives can, in principle, be functionalized to create fluorescent or reactive probes for studying biological systems, this specific compound has not been developed for such applications. For instance, derivatives of aminobenzoic acid have been used to study the binding efficacy with DNA duplexes, but these studies did not involve this compound. nih.gov Similarly, a radiolabeled probe for the thyroid-stimulating hormone receptor was synthesized from a 2-amino-6-methoxybenzoic acid derivative, but not the compound . acs.org

No Biological Activity Research or Molecular Target Identification Data Currently Available for this compound

Despite a comprehensive search for scientific literature and research data, no specific information regarding the biological activity or molecular target identification of the chemical compound this compound has been found in publicly accessible records.

Extensive database queries for this particular compound did not yield any studies detailing its interactions with biological systems, its potential mechanisms of action, or any strategies employed to identify its molecular targets. The scientific community has not, to date, published research that would allow for a detailed article on its biological significance as requested.

Research was conducted on several closely related compounds, which are structurally similar but not identical to this compound. It is crucial to note that even minor changes in the chemical structure of a compound, such as the location of functional groups on the benzene (B151609) ring, can dramatically alter its biological properties. Therefore, data from these related molecules cannot be accurately extrapolated to this compound.

For informational purposes, the following is a summary of findings for related, but distinct, chemical compounds:

4-Amino-5-chloro-2-methoxybenzoic acid: This compound has been investigated for its activity as both an agonist and an antagonist at 5-HT4 receptors. acs.orgbiosynth.com

2-Amino-5-methoxybenzoic acid: This molecule was identified as a component of a naturally occurring cyclotetrapeptide, which was studied for its ability to modulate the activity of P-glycoprotein, a protein associated with multidrug resistance in cancer. acs.org

Derivatives of 2-amino-6-methoxybenzoic acid: These have been used as starting materials in the synthesis of molecular probes for imaging the thyroid-stimulating hormone receptor (TSHR). acs.org

The absence of specific research on this compound prevents the creation of an article focused on its "" and "Molecular Target Identification Strategies."

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-4-methoxy-2-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodology : Start with methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate as a precursor, employing nucleophilic substitution to introduce the methoxy and methyl groups. Use palladium-catalyzed cross-coupling for amino group installation. Optimize temperature (45–60°C) and solvent polarity (DMSO or DMF) to improve yield . Monitor reaction progress via TLC (hexane/EtOH, 1:1) and purify via recrystallization using ethanol/water mixtures.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine H NMR (DMSO-d, 200–400 MHz) for functional group analysis (e.g., methoxy singlet at δ 3.86 ppm) with HPLC (>98% purity threshold). For crystallinity, measure melting point (compare to literature values; e.g., similar compounds melt at 200–220°C ). Use FT-IR to confirm carboxylic acid (C=O stretch ~1700 cm) and aromatic amine (N–H bend ~1600 cm) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodology : Dissolve in polar aprotic solvents (DMSO, DMF) for reactions. For long-term storage, lyophilize and store at 2–8°C under inert gas (argon) to prevent oxidation. Avoid aqueous buffers at pH >7, as the carboxylic acid group may deprotonate, altering solubility .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., missing signals or overlapping peaks) be resolved during structural elucidation?

- Methodology : Employ C NMR or 2D techniques (HSQC, HMBC) to resolve overlapping aromatic signals. For example, in triazine-linked benzoic acid derivatives, missing H signals due to deuterated solvent interactions can be clarified using DEPT-135 . Compare data to structurally analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid (δ 192.6 ppm for aldehyde protons) .

Q. What strategies mitigate discrepancies in purity assessments between HPLC and elemental analysis?

- Methodology : Cross-validate using LC-MS to detect low-abundance impurities (e.g., methyl ester byproducts). For elemental analysis, ensure combustion completeness via oxygen-enriched atmospheres. If carbon/nitrogen ratios deviate >0.3%, repeat under controlled humidity .

Q. How do substituent positions (methoxy, methyl, amino) influence electronic properties and reactivity?

- Methodology : Perform DFT calculations to map electron density (e.g., methoxy groups increase para-position nucleophilicity). Experimentally, compare reaction rates of methyl-substituted vs. unsubstituted analogs in Suzuki-Miyaura couplings. Use cyclic voltammetry to assess redox behavior shifts .

Notes for Experimental Design

- Synthetic Scalability : Pilot-scale reactions (>50 g) require careful temperature control to avoid exothermic side reactions. Use jacketed reactors with glycol cooling .

- Biological Assays : When testing antimicrobial activity, include 4-amino-3-methoxybenzoic acid as a negative control to isolate methyl group effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products